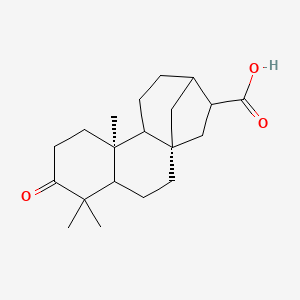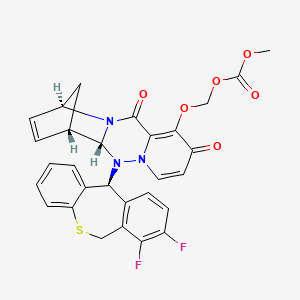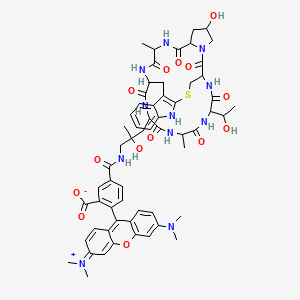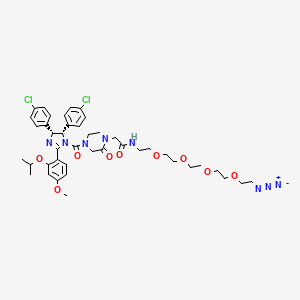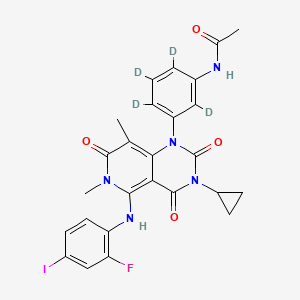
Trametinib-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trametinib-d4 is a deuterated form of Trametinib, an orally bioavailable mitogen-activated protein kinase (MAPK) kinase (MEK) inhibitor. Trametinib is primarily used for the treatment of melanoma and other cancers with specific BRAF mutations. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Trametinib.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trametinib involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final steps involve the formation of the pyrido[4,3-d]pyrimidine core and the coupling with the acetamide group .
Industrial Production Methods
Industrial production of Trametinib follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trametinib-d4 undergoes various chemical reactions, including:
Oxidation: Trametinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on Trametinib.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of Trametinib.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Trametinib, which are used in further research and development .
Wissenschaftliche Forschungsanwendungen
Trametinib-d4 is extensively used in scientific research for various applications:
Chemistry: Used to study the chemical properties and reactivity of Trametinib.
Biology: Employed in cellular and molecular biology to understand the effects of Trametinib on cell signaling pathways.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Trametinib.
Industry: Applied in the development of new formulations and delivery methods for Trametinib.
Wirkmechanismus
Trametinib-d4, like Trametinib, inhibits the MEK1 and MEK2 enzymes, which are part of the MAPK/ERK signaling pathway. By binding to unphosphorylated MEK1 and MEK2 with high affinity, Trametinib blocks their catalytic activity, preventing the phosphorylation and activation of downstream signaling molecules. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobimetinib: Another MEK inhibitor used in combination with other drugs for cancer treatment.
Selumetinib: A MEK inhibitor used for the treatment of neurofibromatosis type 1.
Binimetinib: Used in combination with other drugs for the treatment of melanoma.
Uniqueness
Trametinib-d4 is unique due to its deuterated form, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and absorption, providing valuable insights into the drug’s behavior in the body .
Eigenschaften
Molekularformel |
C26H23FIN5O4 |
|---|---|
Molekulargewicht |
619.4 g/mol |
IUPAC-Name |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]-2,4,5,6-tetradeuteriophenyl]acetamide |
InChI |
InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i4D,5D,6D,12D |
InChI-Schlüssel |
LIRYPHYGHXZJBZ-PUYVGKOOSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N2C3=C(C(=O)N(C(=C3C(=O)N(C2=O)C4CC4)NC5=C(C=C(C=C5)I)F)C)C)[2H])NC(=O)C)[2H] |
Kanonische SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


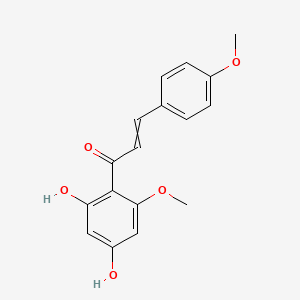
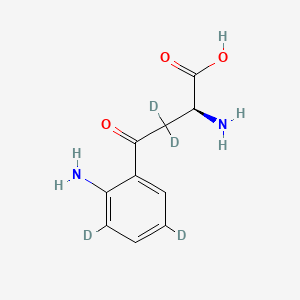
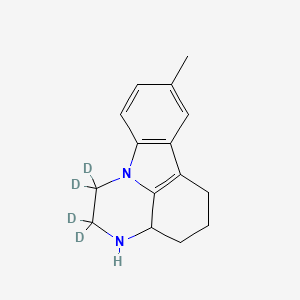
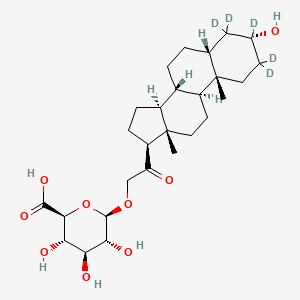
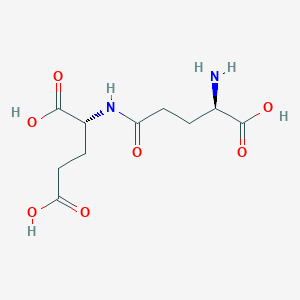
![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)

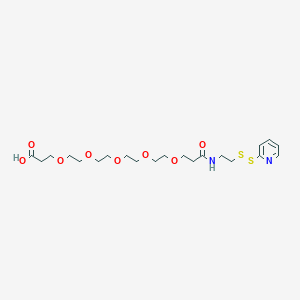
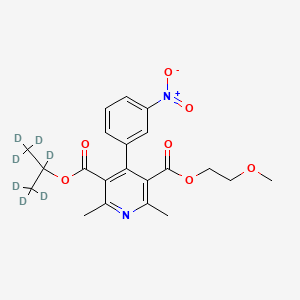
![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)
